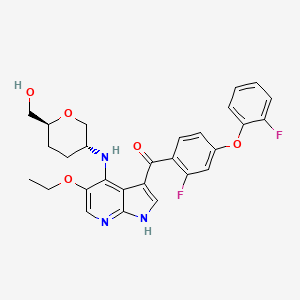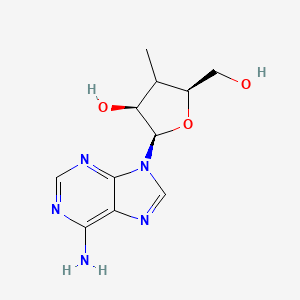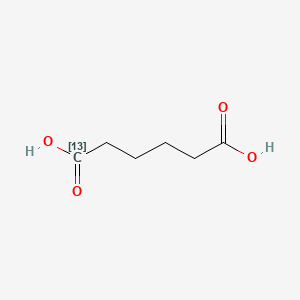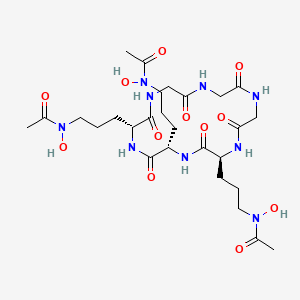
Ferrichrome Iron-free
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrichrome Iron-free, also known as Desferrichrome, is a hydroxamate siderophore produced by various fungi, including Ustilago sphaerogena. This compound facilitates iron chelation and uptake by these organisms. It can also be used as a heterosiderophore by bacteria such as Pseudomonas aeruginosa and Vibrio parahaemolyticus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrichrome Iron-free is synthesized through nonribosomal peptide synthetase (NRPS) pathways. The process involves the assembly of hydroxamate groups, which are crucial for iron chelation. The synthesis typically requires specific fungal strains and controlled fermentation conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using fungal cultures. The process includes:
Fermentation: Cultivating fungi in nutrient-rich media under controlled conditions.
Extraction: Isolating the siderophore from the culture medium.
Purification: Using chromatographic techniques to purify the compound to the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Ferrichrome Iron-free undergoes several types of chemical reactions, including:
Reduction: The compound can participate in redox reactions due to its iron-chelating properties.
Substitution: It can form complexes with various metal ions, replacing iron in the siderophore structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like gallium chloride can be used to replace iron in the siderophore.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the siderophore.
Substitution: Metal-substituted siderophore complexes.
Scientific Research Applications
Ferrichrome Iron-free has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and metal substitution reactions.
Biology: Investigated for its role in microbial iron acquisition and its impact on microbial growth and metabolism.
Medicine: Explored for its potential in inhibiting the proliferation of certain immune cells and reducing oxidative stress.
Industry: Utilized in biotechnological applications, including the development of biosensors and bioremediation strategies
Mechanism of Action
Ferrichrome Iron-free exerts its effects primarily through iron chelation. The hydroxamate groups in the siderophore bind to iron ions, forming stable complexes. This chelation process facilitates the transport and uptake of iron by microorganisms. Additionally, this compound can inhibit the proliferation of immune cells by interfering with iron-dependent metabolic pathways .
Comparison with Similar Compounds
Ferrichrome Iron-free is unique among siderophores due to its specific hydroxamate structure and its ability to chelate iron effectively. Similar compounds include:
Ferrichrome: The iron-bound form of this compound.
Ferricrocin: Another hydroxamate siderophore with a similar structure.
Malonichrome: A siderophore with a different chelation mechanism.
Properties
Molecular Formula |
C27H45N9O12 |
|---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
N-[3-[(2S,5S,8R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1 |
InChI Key |
ZFDAUYPBCXMSBF-HKBOAZHASA-N |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


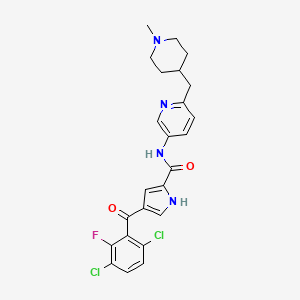
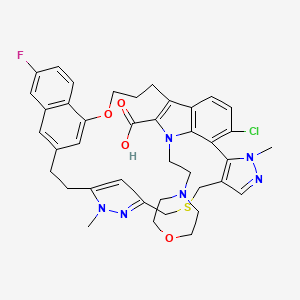
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

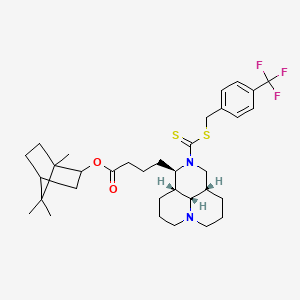
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
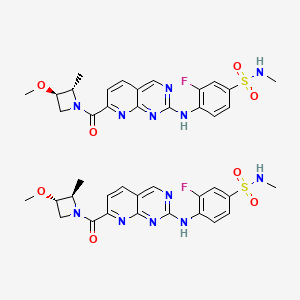

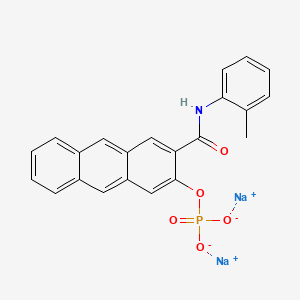
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)

